molecular formula C12H10ClNO.ClH<br>C12H11Cl2NO B13760347 Benzenamine, 5-chloro-2-phenoxy-, hydrochloride CAS No. 6259-38-7

Benzenamine, 5-chloro-2-phenoxy-, hydrochloride

Cat. No.: B13760347
CAS No.: 6259-38-7
M. Wt: 256.12 g/mol
InChI Key: QKIGADSBXMJRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 5-chloro-2-phenoxy-, hydrochloride is a chemical compound with the molecular formula C12H11Cl2NO. It is also known as 5-chloro-2-phenoxyanilinium chloride. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a phenoxy group, along with an amine group that forms a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 5-chloro-2-phenoxy-, hydrochloride typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-phenoxyaniline, where chlorine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 5-chloro-2-phenoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for further substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzenamine, 5-chloro-2-phenoxy-, hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 5-chloro-2-phenoxy-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-chloro-2-phenoxy-, hydrochloride
  • Benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride

Uniqueness

Benzenamine, 5-chloro-2-phenoxy-, hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

6259-38-7

Molecular Formula

C12H10ClNO.ClH
C12H11Cl2NO

Molecular Weight

256.12 g/mol

IUPAC Name

5-chloro-2-phenoxyaniline;hydrochloride

InChI

InChI=1S/C12H10ClNO.ClH/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H

InChI Key

QKIGADSBXMJRPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.